4-Hydroxy-2-butanesulfonic acid

描述

属性

CAS 编号 |

63467-43-6 |

|---|---|

分子式 |

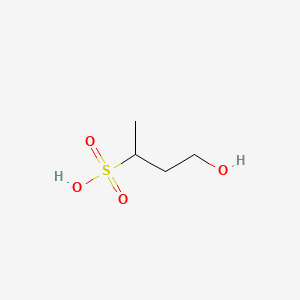

C4H10O4S |

分子量 |

154.19 g/mol |

IUPAC 名称 |

4-hydroxybutane-2-sulfonic acid |

InChI |

InChI=1S/C4H10O4S/c1-4(2-3-5)9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8) |

InChI 键 |

LCWMHNKAZGZKAQ-UHFFFAOYSA-N |

规范 SMILES |

CC(CCO)S(=O)(=O)O |

产品来源 |

United States |

准备方法

Reaction Mechanism

The synthesis begins with 1,2-epoxybutane (also known as butylene oxide), which undergoes nucleophilic attack by bisulfite ions () in an aqueous medium. The epoxide ring opens at the less substituted carbon due to steric and electronic factors, forming a secondary alcohol and a sulfonate group at the adjacent position. The reaction proceeds as follows:

Subsequent acidification of the sodium salt yields the free sulfonic acid:

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

-

Temperature : 80–90°C to ensure complete ring opening while minimizing side reactions.

-

Solvent : Water, which facilitates the dissolution of sodium bisulfite and stabilizes intermediates.

-

Molar Ratio : A 1:1 molar ratio of epoxide to bisulfite prevents unreacted starting materials.

Table 1: Example Synthesis from US Patent 4,539,408

| Component | Quantity | Conditions | Yield (%) |

|---|---|---|---|

| 1,2-Epoxybutane | 1.0 mol | 80°C, 4 hours, aqueous NaHSO₃ | 85–90 |

| Sodium Bisulfite | 1.1 mol | pH 6–7 | – |

| Acidification (HCl) | 1.2 mol | Room temperature | 95 |

Purification and Characterization

Crude this compound is typically purified via:

-

Distillation : Removes unreacted epoxide and low-boiling-point byproducts.

-

Crystallization : The sodium salt is crystallized from aqueous solution before acidification.

-

Chromatography : High-performance liquid chromatography (HPLC) ensures >99% purity for electrochemical applications.

Key Analytical Data :

-

IR Spectroscopy : Peaks at 1040 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (-OH stretching).

-

Mass Spectrometry : Molecular ion peak at m/z 154 (C₄H₁₀O₄S).

Industrial and Environmental Considerations

The epoxide-bisulfite method dominates industrial production due to its high atom economy and minimal waste. Byproducts like sodium chloride are non-toxic and easily separated. In contrast, sulfonation routes generate acidic waste streams requiring neutralization.

化学反应分析

Types of Reactions:

Oxidation: 4-Hydroxy-2-butanesulfonic acid can undergo oxidation reactions to form sulfonic acid derivatives.

Reduction: It can be reduced to form butanol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Butanol derivatives.

Substitution: Various substituted butanesulfonic acid derivatives.

科学研究应用

Chemistry: 4-Hydroxy-2-butanesulfonic acid is used as a bifunctional electrolyte additive in lithium-ion batteries to enhance their electrochemical performance . It helps in forming stable and uniform films on the electrodes, improving battery life and efficiency.

Biology: In biological research, this compound is used as a reagent for the synthesis of various biologically active molecules. It is also used in the study of enzyme mechanisms and metabolic pathways.

Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, it is used as a chemical intermediate in the production of surfactants, detergents, and other specialty chemicals.

作用机制

The mechanism of action of 2-butanesulfonic acid, 4-hydroxy- involves its interaction with various molecular targets and pathways. In lithium-ion batteries, it acts as an electrolyte additive, facilitating the formation of stable films on the electrodes. These films enhance the intercalation and deintercalation of lithium ions, improving battery performance .

相似化合物的比较

Comparison with Similar Compounds

Structural Isomers: 4-Hydroxy-1-butanesulfonic Acid

4-Hydroxy-1-butanesulfonic acid (CAS 26978-64-3) is a positional isomer with the sulfonic acid group at the C1 position instead of C2. While its molecular formula (C₄H₁₀O₄S) and weight (154.18 g/mol) match the target compound, structural differences significantly alter its reactivity and hazards. For example, it is classified as acutely toxic (Category 4, H302) and a respiratory irritant (H335) .

Cyclic Derivatives: 2,4-Butanesultone

2,4-Butanesultone (CAS 1121-03-5) is the lactone form of this compound. Its cyclic structure (C₄H₈O₃S) reduces polarity compared to the linear acid, making it more lipophilic and reactive in alkylation reactions . The sultone’s molecular weight (136.17 g/mol ) is lower due to the loss of water during cyclization .

Aromatic Sulfonic Acids: 4-Hydroxybenzenesulfonic Acid

4-Hydroxybenzenesulfonic acid (CAS 98-67-9) shares functional groups (-OH and -SO₃H) but differs in being aromatic. Its benzene ring enhances acidity (pKa ~1.5 for -SO₃H) compared to aliphatic sulfonic acids . The compound is used in dye synthesis and as a corrosion inhibitor.

Disulfonic Acids: 4-Hydroxy-1,3-benzenedisulfonic Acid

4-Hydroxy-1,3-benzenedisulfonic acid (CAS 96-77-5) contains two sulfonic acid groups on a benzene ring, increasing its water solubility and acidity. It is used in electroplating and as a surfactant .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for producing 4-Hydroxy-2-butanesulfonic acid (2,4-Butanesultone) with high purity?

- Methodological Answer : The synthesis typically involves cyclization of this compound under controlled acidic conditions. Key parameters include temperature (60–80°C), reaction time (6–12 hours), and catalysts like sulfuric acid. Purification via recrystallization or column chromatography ensures >95% purity. NMR and IR spectroscopy validate structural integrity, with characteristic peaks at δ 4.2–4.5 ppm (protons adjacent to sulfonate) and 1150 cm⁻¹ (S=O stretching) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the γ-sultone structure (e.g., δ 3.8–4.6 ppm for methylene protons adjacent to sulfonate).

- Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 136.17 (C₄H₈O₃S).

- X-ray Crystallography : Resolves bond angles and cyclic sulfonic ester geometry .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies show degradation accelerates at pH > 8 due to hydrolysis of the sultone ring. At 25°C and pH 7, the compound retains >90% integrity for 48 hours. Storage at 2–8°C in anhydrous conditions minimizes decomposition. HPLC with UV detection (λ = 210 nm) monitors degradation products like 4-hydroxy-2-butanesulfonate .

Q. What protocols optimize the use of this compound as a buffering agent in enzymatic assays?

- Methodological Answer : Buffer capacity is maximized at pH 3.5–5.5. Prepare 50 mM solutions in deionized water and test compatibility with enzymes (e.g., lysozyme) via activity assays. Compare with traditional buffers (e.g., citrate) to assess interference using kinetic measurements (Vmax/Km ratios) .

Advanced Research Questions

Q. What are the degradation pathways of this compound under physiological conditions?

- Methodological Answer : Hydrolysis of the γ-sultone ring yields this compound and trace sulfonic acid derivatives. Kinetic studies (pH 2–10, 25–37°C) quantify degradation rates via LC-MS. Activation energy (Ea) calculations using the Arrhenius equation reveal pH-dependent mechanisms .

Q. How does this compound interact with protein active sites or lipid bilayers?

- Methodological Answer : Molecular docking simulations (AutoDock Vina) predict binding affinities to model proteins (e.g., albumin). Fluorescence quenching assays measure interactions with tryptophan residues. For lipid bilayers, use DSC (differential scanning calorimetry) to assess phase transition perturbations .

Q. What advanced chromatographic methods quantify trace impurities in this compound?

- Methodological Answer : RP-HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves impurities (e.g., residual sulfonic acid). Validate with LOQ (Limit of Quantitation) ≤ 0.1% via calibration curves (R² > 0.999). Confirm identity using tandem MS/MS .

Q. Can computational models predict the reactivity of this compound in novel synthetic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrophilic substitution at the sulfonate group. Compare frontier molecular orbitals (HOMO/LUMO) with experimental reaction outcomes (e.g., nucleophilic ring-opening by amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。